

vinyl octanoate chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinyl octanoate

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An In-depth Technical Guide to the Chemical and Physical Properties of **Vinyl Octanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl octanoate, also known as vinyl caprylate, is an organic compound classified as a vinyl ester. It is a colorless liquid with applications in polymer synthesis and as a flavoring and fragrance agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **vinyl octanoate**, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The data is presented in a structured format to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

Vinyl octanoate is a monomer that can undergo polymerization, often initiated by radical catalysts.[2] Its ester group and vinyl functionality are the primary sites of its chemical reactivity. The physical properties of **vinyl octanoate** are summarized in the tables below, providing a clear reference for its handling and use in various applications.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethenyl octanoate[3][4]
Synonyms	Vinyl n-octanoate, Vinyl caprylate, Octanoic acid, ethenyl ester[3]
CAS Number	818-44-0
Molecular Formula	C ₁₀ H ₁₈ O ₂
Molecular Weight	170.25 g/mol
Canonical SMILES	CCCCCCCC(=O)OC=C
InChI	InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3
InChIKey	QBDADGJLZNIRFQ-UHFFFAOYSA-N

Table 2: Physical Properties

Property	Value
Appearance	Colorless liquid with a characteristic fruity odor
Boiling Point	192 °C (at 760 mmHg), 79-80 °C (at 7 mmHg), 90 °C (at 10 Torr), 135 °C (at 100 mmHg)
Melting Point	-73 °C
Density	0.88 g/cm ³
Flash Point	75 °C
Refractive Index	1.4290-1.4310
Vapor Pressure	0.177 mmHg at 25°C
Solubility	Low solubility in water; soluble in organic solvents like methanol, ethers, and chlorinated hydrocarbons
LogP	3.03360

Table 3: Computed Chemical Properties

Property	Value
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	8
Exact Mass	170.130679813 Da
Complexity	130

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **vinyl octanoate**.

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 4.5-7.5 ppm) and the aliphatic protons of the octanoate chain (typically in the range of 0.8-2.5 ppm).
- ^{13}C NMR:** The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester group (around 170 ppm), the vinyl carbons (in the olefinic region, approximately 90-150 ppm), and the aliphatic carbons of the octanoate chain.
- Infrared (IR) Spectroscopy:** The IR spectrum of **vinyl octanoate** will show a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm^{-1}). Other characteristic peaks include those for the C=C stretching of the vinyl group (around 1640 cm^{-1}) and the C-O stretching of the ester linkage.
- Mass Spectrometry (MS):** GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of **vinyl octanoate**. The mass spectrum would show the molecular ion peak and characteristic fragment ions.

Experimental Protocols

Synthesis of Vinyl Octanoate via Transvinylation

A common method for the synthesis of vinyl esters is the transvinylation reaction, often using vinyl acetate as the vinyl group donor in the presence of a suitable catalyst.

Objective: To synthesize **vinyl octanoate** from octanoic acid and vinyl acetate.

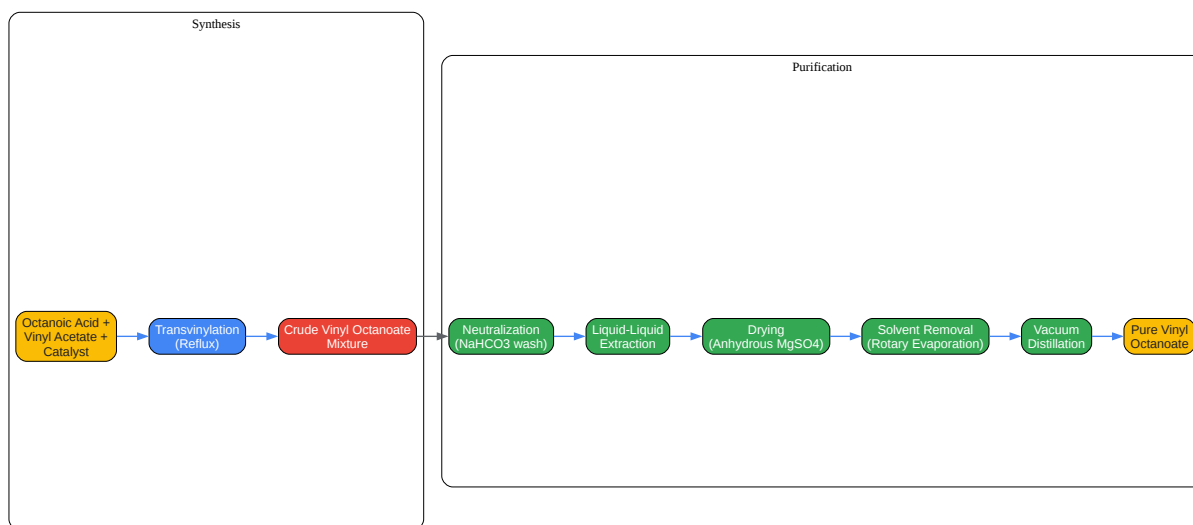
Materials:

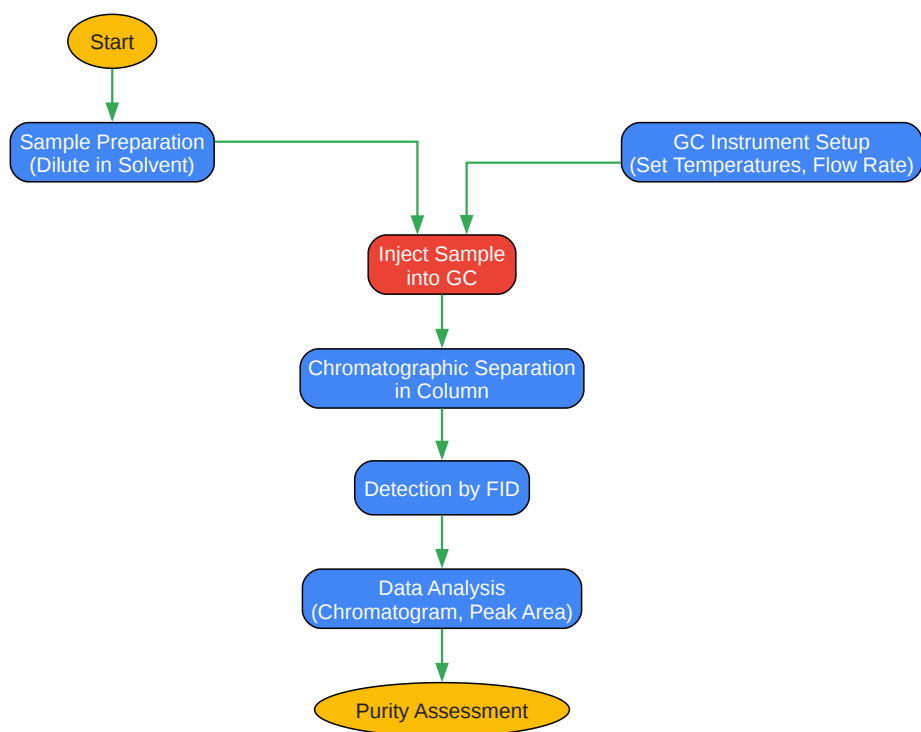
- Octanoic acid
- Vinyl acetate (in molar excess)
- Palladium(II) acetate (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent (e.g., methyl tert-butyl ether)
- Round-bottom flask
- Condenser
- Magnetic stirrer and hot plate
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a round-bottom flask equipped with a condenser and magnetic stirrer, add octanoic acid, an excess of vinyl acetate, and a catalytic amount of palladium(II) acetate.
- Heat the reaction mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate in a separatory funnel.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the excess vinyl acetate and solvent using a rotary evaporator.
- The crude **vinyl octanoate** can be purified by vacuum distillation to obtain the final product.





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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com